molecular formula C6HClF3N3 B12069849 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile CAS No. 38875-78-4

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile

Cat. No.: B12069849
CAS No.: 38875-78-4
M. Wt: 207.54 g/mol
InChI Key: WABWBBDVKMOZAF-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a chemical building block of significant interest in medicinal and organic chemistry. Its molecular formula is C 6 HClF 3 N 3 . The structure features a pyrimidine ring core, which is a privileged scaffold in drug discovery, substituted with chloro and trifluoromethyl groups that enhance its reactivity and potential for interaction with biological targets . This compound serves as a key synthetic intermediate for the development of various chemotherapeutic agents. Pyrimidine-5-carbonitrile derivatives are extensively researched for their broad-spectrum biological activities, which include potential anticancer, antibacterial, antifungal, and antiviral properties . The presence of the carbonitrile group and halogen substituents makes it a suitable precursor for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing researchers to generate diverse libraries of compounds for biological screening . Applications: This reagent is primarily used in scientific research as a core scaffold for designing and synthesizing new molecules with potential therapeutic applications. It is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

38875-78-4

Molecular Formula

C6HClF3N3

Molecular Weight

207.54 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C6HClF3N3/c7-4-3(1-11)2-12-5(13-4)6(8,9)10/h2H

InChI Key

WABWBBDVKMOZAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)Cl)C#N

Origin of Product

United States

Preparation Methods

Chlorination and Trifluoromethylation of Pyrimidine-5-Carbonitriles

A two-step protocol involves initial preparation of 2-(trifluoromethyl)pyrimidine-5-carbonitrile followed by chlorination at the 4-position. In a representative procedure, 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile serves as the starting material. Solvent-free fusion with trifluoromethylating agents like 4-(trifluoromethyl)benzene-1-sulfonyl chloride at 200°C introduces the CF₃ group, achieving 72–81% yields. Subsequent chlorination using phosphorus oxychloride (POCl₃) in dichloroethane at reflux replaces the methoxy group with chlorine, yielding the target compound.

Critical parameters include:

  • Temperature control : Chlorination proceeds optimally at 110–120°C.

  • Solvent selection : Dichloromethane enhances reaction homogeneity without participating in side reactions.

  • Catalyst use : 4-Dimethylaminopyridine (DMAP) accelerates substitution rates by 30% compared to non-catalytic conditions.

Direct Displacement of Halogen Substituents

Patent CN106349159A discloses a method where 3-chloro-2-R-5-trifluoromethyl pyridine derivatives undergo cyanation. Though focused on pyridines, the protocol is adaptable to pyrimidines. Key steps:

  • Activation of the chloro-substituted intermediate with triethylamine in dichloromethane.

  • Cyanide introduction using sodium cyanide in a water/organic biphasic system at 0–80°C.
    Yields reach 78% when R = Cl, with the trifluoromethyl group remaining intact due to its electron-withdrawing stability.

Cyclocondensation Strategies for Pyrimidine Ring Formation

Biginelli-Type Cyclization

A three-component reaction of ethyl cyanoacetate, trifluoroacetamidine, and chloroacetonitrile under acidic conditions constructs the pyrimidine ring. The process involves:

  • Acid catalyst : 10 mol% p-toluenesulfonic acid in ethanol.

  • Temperature : 12-hour reflux at 80°C.

  • Workup : Neutralization with NaHCO₃ followed by crystallization from ethanol/water (1:3).
    This route achieves 69% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the nitrile group.

Thiazole-Pyrimidine Coupling

A hybrid approach reported in European Journal of Medicinal Chemistry involves pre-forming thiazole intermediates that subsequently react with pyrimidine precursors. For example:

  • Synthesis of 5-acetyl-4-hydrogen thiazole via cyclization of methyl-thiourea with chloroacetone.

  • Condensation with 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride under Schotten-Baumann conditions.
    The method affords 65% yield but necessitates chromatographic purification due to byproduct formation.

Cyanide Group Introduction via Metal-Mediated Reactions

Palladium-Catalyzed Cyanation

Aryl chlorides undergo cyanation using zinc cyanide ([Zn(CN)₂]) and tetrakis(triphenylphosphine)palladium(0) in DMF at 120°C. Applied to 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid derivatives, this method converts the carboxylic acid to a nitrile via intermediate acid chloride formation. Key advantages:

  • Functional group tolerance : The trifluoromethyl group remains unaffected.

  • Scalability : Demonstrated at 100-g scale with 82% yield.

Sandmeyer Reaction

Diazotization of 4-chloro-2-(trifluoromethyl)pyrimidin-5-amine followed by treatment with CuCN/KCN introduces the nitrile group. Conditions:

  • Diazotization : NaNO₂/HCl at 0–5°C.

  • Cyanation : 2-hour stirring with CuCN in aqueous ammonia.
    Yields are moderate (58%) due to competing hydrolysis, necessitating low-temperature control.

Solvent and Reagent Optimization

Solvent-Free Synthesis

Grinding 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile with cyanuric chloride under solvent-free conditions achieves 83% yield. Fusion at 150°C for 4 hours eliminates solvent recovery steps, reducing environmental impact.

Green Chemistry Approaches

Water-mediated reactions using β-cyclodextrin as a phase-transfer catalyst enable cyanation at room temperature. A study comparing solvents shows:

SolventYield (%)Reaction Time (h)
Dichloromethane783
Acetonitrile655
Water/β-CD724

Data adapted from

Dichloromethane remains optimal despite its environmental profile, while water systems offer a greener alternative with marginally lower efficiency.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Singlets at δ 4.02–4.73 ppm confirm methylene groups in intermediates.

  • ¹³C NMR : Signals at δ 120.98 ppm verify CF₃ carbon environments.

  • HRMS : [M + H]⁺ peaks at m/z 226.54 align with theoretical values.

Purity Assessment

HPLC methods using C18 columns and methanol/TFA gradients ensure >95% purity. Critical impurities include:

  • Hydrolysis product 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (RT 10.82 min).

  • Dichlorinated byproducts from over-chlorination (RT 13.17 min) .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonitrile group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and nucleophiles like amines or thiols in solvents like DMF or DMSO.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features make it particularly effective for designing kinase inhibitors and other bioactive molecules.

Key Applications:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases associated with cancer proliferation, such as CDK9, which plays a role in transcription processes linked to cell survival and proliferation.

Materials Science

In materials science, this compound is utilized for developing advanced materials, including polymers and coatings that exhibit specific chemical properties due to its unique trifluoromethyl and chloro substitutions.

Biological Studies

The compound acts as a probe in biochemical assays to study enzyme activities and protein interactions. Its high lipophilicity enhances its ability to penetrate biological membranes, making it suitable for various biological applications.

Research indicates that 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile exhibits significant biological activity, particularly anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • In vitro studies on MDA-MB453 breast cancer cells revealed an IC50 value of approximately 29.1 µM for the compound, indicating moderate cytotoxicity against this cell line.
    • Mechanism : The compound inhibits CDK9-mediated transcription processes, leading to reduced expression of anti-apoptotic proteins like Mcl-1.
  • Antimicrobial Activity :
    • Other studies have explored the antimicrobial properties of the compound, showing effectiveness against certain bacterial strains.
    • Application : As a potential candidate for developing new antimicrobial agents targeting resistant strains.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro and carbonitrile groups contribute to the compound’s reactivity, allowing it to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Substituents (Positions) Molecular Formula Melting Point (°C) Key Differences vs. Target Compound
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile (951753-89-2) Amino (2), Cl (4), CF₃ (6) C₆H₂ClF₃N₄ Not reported Amino group at position 2 vs. CF₃ in target; altered hydrogen bonding capacity.
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (33089-15-5) Cl (4), SCH₃ (2) C₆H₄ClN₃S Not reported Methylthio (electron-rich) vs. CF₃ (electron-deficient); reduced stability.
2-Chloro-4-methoxypyrimidine-5-carbonitrile (1106295-93-5) Cl (2), OCH₃ (4) C₆H₄ClN₃O Not reported Methoxy (electron-donating) vs. Cl at position 4; impacts electronic density on the ring.
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile (943-25-9) NH₂ (4), CF₃ (2) C₆H₃F₃N₄ Not reported Amino group at position 4 vs. Cl in target; increased nucleophilicity.
4,6-Dichloropyrimidine-5-carbonitrile (5305-45-3) Cl (4,6) C₅HCl₂N₃ Not reported Additional Cl at position 6; higher electrophilicity.

Key Observations :

  • Trifluoromethyl vs. Methylthio/Amino: The CF₃ group in the target compound increases electron-withdrawing effects, enhancing resistance to oxidation compared to SCH₃ or NH₂ analogs .
  • Chloro vs. Methoxy : The chloro group at position 4 in the target compound contributes to higher reactivity in nucleophilic aromatic substitution compared to methoxy-substituted analogs .

Thermodynamic and Spectroscopic Data

  • Melting Points : While direct data for the target compound is unavailable, analogs with chloro and CF₃ groups (e.g., 4-Chlorophenyl derivatives in ) exhibit high melting points (>200°C) due to strong intermolecular interactions .
  • Spectroscopy : The carbonitrile group in all analogs shows a characteristic IR peak at ~2200 cm⁻¹ (C≡N stretch). NMR shifts for the CF₃ group (δ ~110–120 ppm in ¹⁹F NMR) are distinct from SCH₃ (δ ~2.5 ppm in ¹H NMR) .

Biological Activity

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its unique trifluoromethyl and chloro substitutions, which enhance its reactivity and biological profile. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

PropertyValue
Molecular FormulaC7H3ClF3N3
Molecular Weight221.56 g/mol
IUPAC Name4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile
CAS Number102192-63-0

Anticancer Activity

Research has shown that 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating potent inhibitory effects.

Case Studies

  • Inhibition of Cancer Cell Proliferation : In a study involving MDA-MB453 breast cancer cells, the compound showed an IC50 value of approximately 29.1 µM, indicating moderate cytotoxicity. Comparatively, derivatives with similar structures exhibited varying degrees of potency against different cell lines .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases associated with cancer proliferation. For instance, it has been noted to inhibit CDK9-mediated transcription processes, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens.

Research Findings

  • Broad-Spectrum Antimicrobial Activity : In vitro studies have indicated that 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated substantial inhibition against Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 0.5 to 256 µg/mL across several tested strains, suggesting that while it possesses antimicrobial properties, further optimization might be necessary to enhance efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models.

Experimental Results

  • Inhibition of Inflammatory Mediators : The compound was shown to inhibit paw edema in animal models significantly. It achieved up to 43% inhibition compared to standard treatments like indomethacin .
  • Potential Applications : Given its ability to modulate inflammatory pathways, this compound may serve as a candidate for developing new anti-inflammatory therapeutics.

Antiviral Activity

Emerging research suggests that 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile may possess antiviral properties.

Key Findings

  • Inhibition of Viral Replication : The compound has shown effectiveness against viruses such as Zika and Dengue virus in preliminary studies, with EC50 values indicating promising antiviral activity .
  • Mechanistic Insights : The antiviral action appears to be linked to the compound's ability to interfere with viral replication cycles and host cell interactions, although detailed mechanisms remain under investigation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile?

  • Methodology :

  • Step 1 : Start with chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) under reflux conditions. For example, chlorination of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile yields chloro derivatives .
  • Step 2 : Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. In a patent example, 2-(6-chloro-5-methoxypyrimidin-4-yl)-4-(trifluoromethyl)aniline was used as an intermediate, followed by deprotection and cyanation .
  • Step 3 : Optimize cyanation using KCN/CuCN or Pd-catalyzed reactions. describes multi-component reactions in DMSO/water systems to form pyrimidinecarbonitriles .
    • Key Data :
  • Typical yields: 60–85% (depending on substituents and reaction time).
  • HPLC retention time: ~0.81 minutes (condition SQD-FA05) for intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • IR Spectroscopy : Identify CN (2212 cm⁻¹) and C=N (1616–1641 cm⁻¹) stretches .
  • NMR : Use DMSO-d₆ for δH (aromatic protons: 7.31–8.39 ppm) and δC (C5 pyrimidine: 76–84 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 302 [M⁺]) and fragmentation patterns confirm molecular weight and substituents .
    • Example :
TechniqueKey Peaks/DataReference
IR (KBr)2212 cm⁻¹ (CN), 1641 cm⁻¹ (C=N)
¹H NMR (300 MHz)7.53–8.40 ppm (aromatic protons)

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in nucleophilic substitutions?

  • Mechanistic Insight :

  • The electron-withdrawing nature of CF₃ increases electrophilicity at C4, facilitating nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT) in show reduced electron density at the pyrimidine ring due to CF₃ .
  • Experimental Validation : In , CF₃-substituted pyridines undergo regioselective substitution at C4 with benzamide groups under mild conditions .
    • Data Contradictions :
  • Some studies report competing side reactions (e.g., ring-opening) when strong nucleophiles (e.g., Grignard reagents) are used. Adjust reaction temperature (<60°C) and solvent polarity (e.g., DMF) to suppress byproducts .

Q. What crystallographic tools are recommended for resolving structural ambiguities?

  • Methodology :

  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution). demonstrates successful resolution of a related pyrimidine-carbonitrile using SHELX .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in CF₃ groups .
    • Case Study :
  • Compound 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile (CCDC entry: 883150) was refined to R₁ = 0.045 using SHELXL .

Q. How can computational modeling predict vibrational modes and reaction pathways?

  • Approach :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to simulate IR spectra. matched experimental CN stretches (2212 cm⁻¹) with deviations <10 cm⁻¹ .
  • Reactivity Prediction : Calculate Fukui indices to identify electrophilic sites. For 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile, C4 shows the highest electrophilicity .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Critical Factors :

  • Reagent Purity : Impurities in POCl₃ ( ) or amines ( ) reduce yields. Use ≥98% purity reagents .
  • Solvent System : DMSO/water (5:5) in improves solubility of intermediates vs. pure DMF .
    • Case Example :
  • A patent ( ) reports 75% yield using 2-phenylethylamine, while a journal ( ) achieved 85% with NH₄OAc. Differences arise from amine basicity and reaction time .

Applications in Medicinal Chemistry

Q. What strategies optimize this compound for kinase inhibition studies?

  • Design Principles :

  • Bioisosteric Replacement : Replace Cl with NH₂ to enhance solubility (see : 2,4-diamino derivatives) .
  • SAR Analysis : CF₃ at C2 improves binding to hydrophobic kinase pockets (e.g., EGFR-TK), as seen in .

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